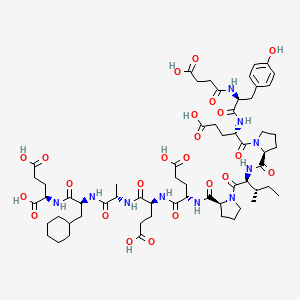
beta-D-Xylopyranosyl chloride, triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Xylopyranosyl chloride, triacetate: is a chemical compound derived from D-xylose, a sugar commonly found in hemicelluloses, which are polysaccharides present in plant cell walls. This compound is characterized by the presence of a xylopyranose ring structure with three acetate groups and a chloride substituent. It is used in various chemical synthesis processes due to its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Xylopyranosyl chloride, triacetate typically involves the acetylation of D-xylose followed by chlorination. The process begins with the protection of hydroxyl groups in D-xylose using acetic anhydride in the presence of a catalyst like pyridine to form the triacetate derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the quality of the final product .
化学反应分析
Types of Reactions: Beta-D-Xylopyranosyl chloride, triacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form different derivatives.
Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, amines, or alcohols in the presence of a base such as triethylamine.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Substituted xylopyranosyl derivatives.
- Hydrolyzed products with free hydroxyl groups.
- Oxidized or reduced forms depending on the specific reaction conditions .
科学研究应用
Beta-D-Xylopyranosyl chloride, triacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
作用机制
The mechanism of action of beta-D-Xylopyranosyl chloride, triacetate primarily involves its reactivity towards nucleophiles due to the presence of the chloride group. This reactivity facilitates the formation of glycosidic bonds and other derivatives. The acetate groups provide protection to the hydroxyl groups, allowing selective reactions to occur at the chloride site. The compound’s structure enables it to interact with various molecular targets, including enzymes and receptors involved in glycosylation and other biochemical pathways .
相似化合物的比较
Beta-D-Glucopyranosyl chloride, triacetate: Similar structure but derived from glucose.
Beta-D-Galactopyranosyl chloride, triacetate: Derived from galactose with similar reactivity.
Beta-D-Mannopyranosyl chloride, triacetate: Derived from mannose with comparable properties.
Uniqueness: Beta-D-Xylopyranosyl chloride, triacetate is unique due to its specific derivation from D-xylose, which is less common in mammalian systems compared to glucose or galactose. This uniqueness makes it particularly valuable in the study of plant-derived polysaccharides and their applications in various fields .
属性
CAS 编号 |
10300-18-2 |
|---|---|
分子式 |
C11H15ClO7 |
分子量 |
294.68 g/mol |
IUPAC 名称 |
(4,5-diacetyloxy-6-chlorooxan-3-yl) acetate |
InChI |
InChI=1S/C11H15ClO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3 |
InChI 键 |
JWDUFIUUDGFMTM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


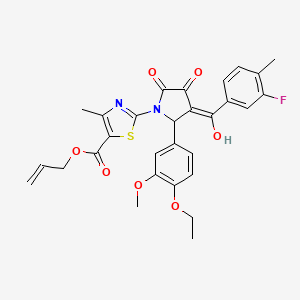
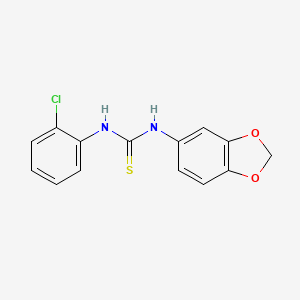
![2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B14157643.png)
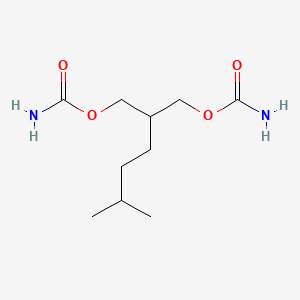


![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)

![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)
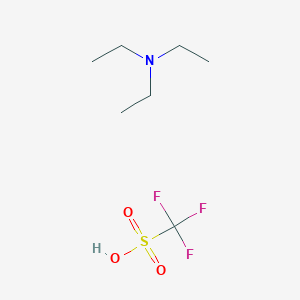
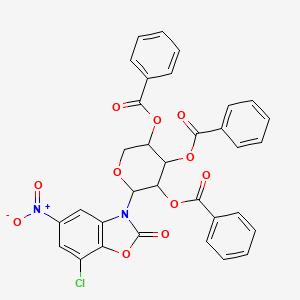
![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)
